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This technical guide provides a comprehensive overview of the molecular mechanisms
governing the entry of Human Coronavirus NL63 (HCoV-NL63) into host cells. Understanding
these intricate processes is paramount for the development of effective antiviral therapies and
vaccines. This document synthesizes current research findings, presenting detailed
experimental protocols, quantitative data, and visual representations of the key pathways
involved.

Executive Summary

Human Coronavirus NL63 (HCoV-NL63), an alphacoronavirus, is a common causative agent of
respiratory tract infections, particularly in young children and the elderly. The entry of HCoV-
NL63 into host cells is a multi-step process initiated by the viral spike (S) glycoprotein. This
process involves attachment to the cell surface, engagement with a specific receptor,
proteolytic activation of the S protein, and ultimately, fusion of the viral and cellular membranes
to release the viral genome into the cytoplasm. A defining feature of HCoV-NL63 is its utilization
of the angiotensin-converting enzyme 2 (ACE2) as its primary entry receptor, a characteristic it
shares with the more pathogenic SARS-CoV and SARS-CoV-2.

The HCoV-NL63 Spike Glycoprotein: The Key to
Entry
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The HCoV-NL63 S protein is a large, trimeric transmembrane glycoprotein that protrudes from
the viral envelope, giving the virion its characteristic crown-like appearance[1]. It is a class |
viral fusion protein and is the primary determinant of host range and tissue tropism[2][3]. The S
protein is composed of two functional subunits:

e S1 Subunit: This subunit is responsible for binding to the host cell receptor. It contains the
receptor-binding domain (RBD)[1][2][4]. For HCoV-NL63, the RBD has been mapped to
amino acid residues 476—616[5].

e S2 Subunit: This subunit mediates the fusion of the viral and host cell membranes[1][4][5]. It
contains conserved regions typical of class | fusion proteins, including a fusion peptide (FP)
and two heptad repeat (HR) regions[5][6].

Unlike some other coronaviruses, the HCoV-NL63 S protein is not cleaved into S1 and S2
during its biogenesis within the producer cell, as it lacks a furin-recognition site[5].

Host Cell Entry: A Step-by-Step Mechanism

The entry of HCoV-NL63 into host cells can be dissected into several critical stages:

Attachment to the Host Cell Surface

The initial interaction between HCoV-NL63 and the host cell is a low-affinity attachment
mediated by heparan sulfate proteoglycans (HSPGs)[7][8][9][10]. This initial binding is thought
to concentrate the virus on the cell surface, thereby facilitating the subsequent high-affinity
interaction with the primary entry receptor[8][9]. Interestingly, some research suggests that the
viral membrane (M) protein, in addition to the S protein, may be involved in binding to adhesion
receptors[10].

Receptor Engagement: The ACE2 Gateway

Following initial attachment, the HCoV-NL63 S protein engages its primary receptor, the
angiotensin-converting enzyme 2 (ACE2)[2][3][8][11][12][13][14][15]. This interaction is a
crucial determinant of the virus's tropism for ciliated respiratory cells[12]. The RBD of the
HCoV-NL63 S1 subunit binds to a region on ACE2 that overlaps with the binding site of SARS-
CoVI[5][16]. Structural studies have revealed that the HCoV-NL63 RBD has a core [3-sandwich
structure and three receptor-binding motifs (RBMs) that directly interact with ACE2[4][5][17].
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Endocytosis: The Primary Internalization Route

Upon binding to ACE2, HCoV-NLG63 is internalized into the host cell primarily through clathrin-
mediated endocytosis[7][8][9]. The interaction between the virus and ACE?2 triggers the
recruitment of clathrin to the plasma membrane[7][8]. The subsequent formation of clathrin-
coated pits and vesicles, a process dependent on the GTPase dynamin, internalizes the virus
particle[8][9]. This process also requires active rearrangement of the actin cytoskeleton[8][9].

Proteolytic Activation and Membrane Fusion

For the viral and cellular membranes to fuse, the HCoV-NL63 S protein must undergo
proteolytic cleavage. This activation step is crucial for exposing the fusion peptide within the S2
subunit, which then inserts into the endosomal membrane[1][18].

The entry of HCoV-NLG63 is sensitive to inhibitors of endosomal acidification, such as
ammonium chloride and bafilomycin A, indicating that a low-pH environment within the
endosome is required for successful fusion[8][9][19]. This acidic environment likely activates
endosomal proteases, such as cathepsins, which cleave the S protein. However, unlike SARS-
CoV, HCoV-NL63 entry does not appear to be dependent on cathepsin L[5][20].

In certain cell types, particularly those expressing the transmembrane serine protease 2
(TMPRSS2) on the cell surface, an alternative entry pathway may exist[9][21][22]. TMPRSS2
can cleave and activate the S protein at the cell surface, potentially allowing for direct fusion of
the viral envelope with the plasma membrane, bypassing the endocytic route[9]. Inhibition of
TMPRSS2 has been shown to hamper HCoV-NL63 infection in primary human airway
epithelium cultures[9].

The core mechanism of fusion involves conformational changes in the S2 subunit, leading to
the formation of a six-helix bundle from the heptad repeat regions, which brings the viral and
cellular membranes into close proximity, facilitating membrane merger and the release of the
viral genome into the cytoplasm[6][23].

Quantitative Data on HCoV-NL63 Entry

Quantitative data on the kinetics of HCoV-NL63 entry are crucial for comparative virology and
for the evaluation of potential inhibitors. The following table summarizes available data from the
literature.
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Virus/Protei Interacting

Parameter Method Value Reference
n Partner
o Surface
Binding SARS-CoV
. ACE2 Plasmon 8.71x10-8M [20]
Affinity (Kd) S1
Resonance
Relative 10-100 fold
o HCoV-NL63 N
Binding s ACE2 Not specified less than [20]
Affinity SARS-CoV S
) Weaker
Relative ) )
o HCoV-NL63 -~ interaction
Binding ACE2 Not specified [3]
o S than SARS-
Affinity
CoV S

Note: Direct kinetic data for HCoV-NL63 binding to ACE2 is not as readily available as for
SARS-CoV. Much of the literature describes the interaction in qualitative or semi-quantitative
comparative terms.

Key Experimental Protocols

The study of HCoV-NL63 entry relies on a variety of experimental techniques. Below are

outlines of key protocols.

Pseudovirus Entry Assay

This assay is a safe and versatile method to study viral entry mediated by the S protein, as it
uses replication-deficient viral cores (e.g., from lentiviruses or VSV) pseudotyped with the
coronavirus S protein[5][24][25].

Objective: To quantify the efficiency of HCoV-NL63 S protein-mediated entry into target cells.
Methodology:

e Plasmid Construction: An expression plasmid encoding the HCoV-NL63 S protein is
generated. A packaging plasmid (e.g., lentiviral gag-pol) and a transfer vector containing a
reporter gene (e.g., luciferase or GFP) are also required.
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e Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with the S
protein expression plasmid, the packaging plasmid, and the transfer vector[24][26].

» Virus Harvest: The supernatant containing the pseudotyped viral particles is harvested 48-72
hours post-transfection, filtered, and can be concentrated.

« Infection of Target Cells: Target cells (e.g., Huh-7 or 293T cells engineered to express ACE2)
are seeded in a multi-well plate and incubated with the pseudovirus supernatant[11][24][26].

» Quantification of Entry: After 48-72 hours, viral entry is quantified by measuring the
expression of the reporter gene (e.g., luciferase activity or GFP-positive cells)[25].

Virus-Cell Fusion Assay

This assay directly measures the fusion of viral and cellular membranes.

Objective: To determine the conditions (e.g., pH, presence of proteases) required for HCoV-
NL63 S-mediated membrane fusion.

Methodology:

e Labeling: The virus can be labeled with a fluorescent dye that is self-quenching at high
concentrations.

e Binding: Labeled virus is allowed to bind to target cells at 4°C to synchronize infection.
e Fusion Induction: The temperature is shifted to 37°C to allow internalization and fusion.

o Measurement: Fusion is detected by the de-quenching of the fluorescent dye as it is diluted
into the host cell membrane, which can be measured by fluorescence microscopy or a plate
reader.

Receptor Binding Assay

This assay quantifies the interaction between the viral S protein and its receptor.

Objective: To determine the binding affinity of the HCoV-NL63 S protein to ACE2.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.researchgate.net/publication/348516770_Generation_of_SARS-CoV-2_Spike_Pseudotyped_Virus_for_Viral_Entry_and_Neutralization_Assays_A_1-Week_Protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1142358/
https://www.researchgate.net/publication/348516770_Generation_of_SARS-CoV-2_Spike_Pseudotyped_Virus_for_Viral_Entry_and_Neutralization_Assays_A_1-Week_Protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC7843445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7291041/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methodology:

Protein Production: Recombinant, purified HCoV-NL63 S protein (or its RBD) and the
ectodomain of ACE2 are produced.

« Immobilization: One of the proteins (e.g., ACE2) is immobilized on a sensor chip for surface
plasmon resonance (SPR) or on the wells of an ELISA plate.

e Binding Measurement: The other protein is flowed over the immobilized partner at various
concentrations. The binding is measured in real-time by SPR or detected with an antibody in
an ELISA format.

» Data Analysis: The association and dissociation rates are used to calculate the equilibrium
dissociation constant (Kd).

Visualizing the HCoV-NL63 Entry Pathway

The following diagrams, generated using the DOT language, illustrate the key molecular events
and experimental workflows described in this guide.

Signaling Pathway of HCoV-NL63 Entry
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Caption: The primary and alternative entry pathways of HCoV-NL63 into a host cell.
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Experimental Workflow for a Pseudovirus Entry Assay
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Caption: A streamlined workflow for conducting an HCoV-NL63 pseudovirus entry assay.

Conclusion and Future Directions

The entry of HCoV-NL63 into host cells is a finely orchestrated process involving multiple viral
and host factors. While ACE2 is the central player, the roles of attachment factors like HSPGs
and host proteases such as TMPRSS2 highlight the complexity and potential for alternative
entry pathways. This intricate mechanism presents several attractive targets for therapeutic
intervention. The development of small molecules or biologics that inhibit the S protein-ACE2
interaction, block the activity of essential host proteases, or interfere with the endocytic
machinery could prove effective in combating HCoV-NL63 infections. Further research is
needed to fully elucidate the structural dynamics of the S protein during fusion and to identify
all host factors that modulate the entry process. Such knowledge will be invaluable for the
design of broadly effective anticoronaviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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